4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine
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Overview
Description
4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones, followed by coupling with a pyridine derivative . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.
Reduction: Formation of reduced pyrazole-pyridine derivatives.
Substitution: Formation of substituted pyrazole-pyridine compounds.
Scientific Research Applications
4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Pyrimidine: A six-membered heterocyclic compound with nitrogen atoms, widely used in pharmaceuticals.
Uniqueness: 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine is unique due to its combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
4-(5-propan-2-yl-1H-pyrazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8(2)10-7-11(14-13-10)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRQAUKZDXYSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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